molecular formula C19H22N6OS B3000581 N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 1448064-86-5

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B3000581
CAS No.: 1448064-86-5
M. Wt: 382.49
InChI Key: YMFMRVMRQHBEFP-UHFFFAOYSA-N
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Description

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethylamino groups, a thiazole ring, and a carboxamide group

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives, which this compound is a part of, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia .

Mode of Action

Pyrimidine derivatives are known to interact with various targets, leading to a plethora of biological activities . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms which are much more electronegative than carbon . This property might influence the interaction of the compound with its targets.

Biochemical Pathways

Pyrimidine derivatives have been reported to affect a wide range of biological pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial activity, and many others .

Pharmacokinetics

It’s known that synthetic methodologies have been applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines, that are endowed with improved druglikeness and adme-tox properties .

Result of Action

Given the wide range of biological activities exhibited by pyrimidine derivatives, it can be inferred that the effects are diverse and depend on the specific targets and pathways involved .

Action Environment

It’s known that the synthesis of pyrimidine derivatives can be influenced by environmental conditions, such as temperature .

Preparation Methods

The synthesis of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrimidine and thiazole rings separately. The pyrimidine ring can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization. The thiazole ring is often prepared via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Once the individual rings are prepared, they are coupled together using suitable reagents and conditions For instance, the coupling reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF)

Chemical Reactions Analysis

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-12-15(27-18(21-12)13-9-7-6-8-10-13)17(26)22-14-11-20-19(25(4)5)23-16(14)24(2)3/h6-11H,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFMRVMRQHBEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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